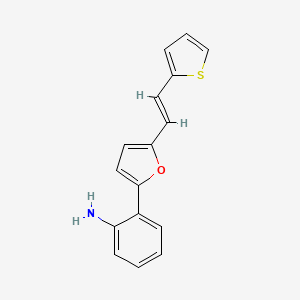
2-(5-(2-(Thiophen-2-yl)vinyl)furan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-(2-(Thiophen-2-yl)vinyl)furan-2-yl)aniline is an organic compound that features a complex structure with a thiophene ring, a furan ring, and an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(2-(Thiophen-2-yl)vinyl)furan-2-yl)aniline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide.
Introduction of the Aniline Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-(2-(Thiophen-2-yl)vinyl)furan-2-yl)aniline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and heat.
Reduction: Hydrogen gas, palladium on carbon, and room temperature.
Substitution: Nitric acid, halogens (chlorine, bromine), and sulfuric acid.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydrogenated derivatives.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
2-(5-(2-(Thiophen-2-yl)vinyl)furan-2-yl)aniline has several scientific research applications:
Organic Electronics: The compound is used in the development of organic semiconductors and organic light-emitting diodes (OLEDs) due to its conjugated structure.
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules with potential anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: The compound is utilized in the fabrication of advanced materials such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(5-(2-(Thiophen-2-yl)vinyl)furan-2-yl)aniline involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler analog with a single thiophene ring.
Furan: A related compound with a furan ring instead of a thiophene ring.
Aniline: A basic aromatic amine without the additional heterocyclic rings.
Uniqueness
2-(5-(2-(Thiophen-2-yl)vinyl)furan-2-yl)aniline is unique due to its combination of thiophene, furan, and aniline moieties, which confer distinct electronic and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C16H13NOS |
|---|---|
Molecular Weight |
267.3 g/mol |
IUPAC Name |
2-[5-[(E)-2-thiophen-2-ylethenyl]furan-2-yl]aniline |
InChI |
InChI=1S/C16H13NOS/c17-15-6-2-1-5-14(15)16-10-8-12(18-16)7-9-13-4-3-11-19-13/h1-11H,17H2/b9-7+ |
InChI Key |
VBSUJFTXPDWRNN-VQHVLOKHSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C3=CC=CS3)N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=CC3=CC=CS3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


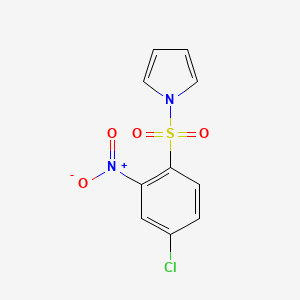

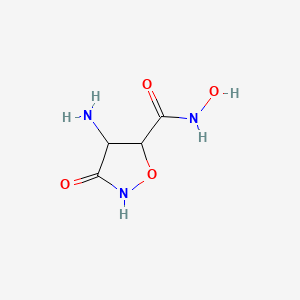
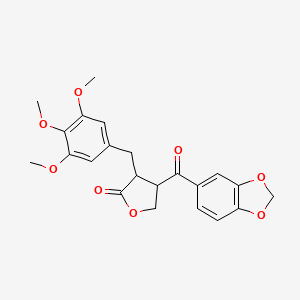
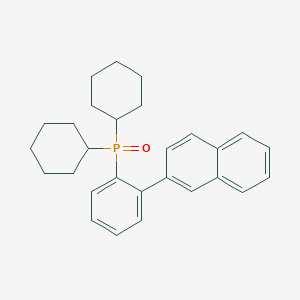
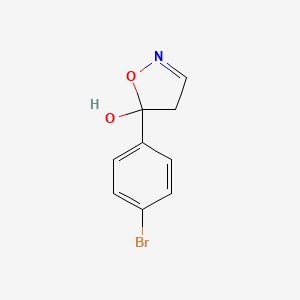
![5-Hexenoic acid, 2-[methyl[(phenylmethoxy)carbonyl]amino]-, (2S)-](/img/structure/B12877873.png)

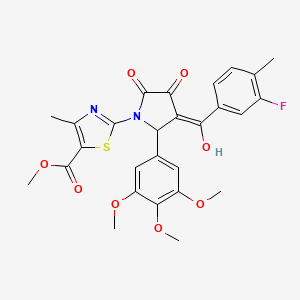
![2-(Aminomethyl)-7-ethylbenzo[d]oxazole](/img/structure/B12877885.png)
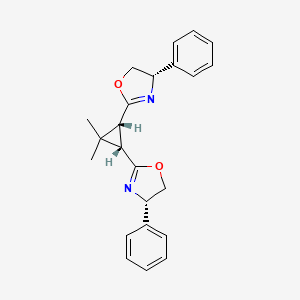
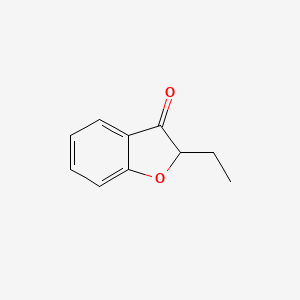
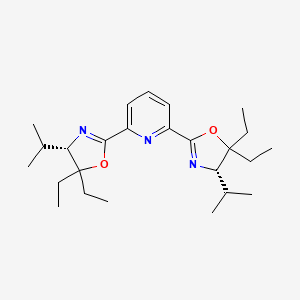
![2-Methyl-1H-pyrrolo[1,2-a]imidazole](/img/structure/B12877931.png)
